Amino-biphenyl-4-YL-acetic acid
Overview
Description
Beta-D-Mannose is a naturally occurring monosaccharide, specifically a hexose sugar, which is an epimer of glucose at the C-2 position. It is predominantly found in the cell walls of plants as a component of mannan. This sugar plays a crucial role in various biological processes, including cell-cell communication, protein structure conformation, and cellular signaling .
Mechanism of Action
Target of Action
Amino-biphenyl-4-YL-acetic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . This compound is a potential non-steroidal anti-inflammatory agent and is known to interact with γ-aminobutyric acid (GABA) receptors . The GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound’s interaction with its targets results in functional changes. For instance, when this compound interacts with quinolone antibacterial agents, it induces a functional blockade of the GABA receptors . This blockade can alter the normal functioning of the nervous system.
Biochemical Pathways
Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, its potential anti-inflammatory properties suggest that it may modulate the immune response and reduce inflammation .
Biochemical Analysis
Biochemical Properties
It is known that biphenylacetic acid, a related compound, can interact with γ-aminobutyric acid receptors
Cellular Effects
Given its structural similarity to biphenylacetic acid, it may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism . These effects would need to be confirmed through experimental studies.
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other biphenyl derivatives
Metabolic Pathways
The metabolic pathways involving Amino-biphenyl-4-YL-acetic acid are not well-characterized. It is possible that it may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Subcellular Localization
Research would need to be conducted to determine whether it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Mannose can be synthesized through several methods, including chemical synthesis and enzymatic conversion. One common method involves the isomerization of D-glucose using D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, or D-mannose 2-epimerase . Another method involves the extraction from natural sources such as palm kernels using microwave-assisted sulfuric acid treatment .
Industrial Production Methods: Industrial production of Beta-D-Mannose often relies on enzymatic hydrolysis of mannan-rich biomass. This process involves the use of β-mannanase, β-glucosidase, and β-mannosidase to break down the mannan backbone into Beta-D-Mannose . The enzymatic method is preferred due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Mannose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Beta-D-Mannose can be oxidized using reagents like nitric acid to form mannuronic acid.
Reduction: Reduction of Beta-D-Mannose can be achieved using sodium borohydride to produce mannitol.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles to replace hydroxyl groups on the sugar molecule.
Major Products:
Oxidation: Mannuronic acid
Reduction: Mannitol
Substitution: Various substituted mannose derivatives depending on the nucleophile used
Scientific Research Applications
Beta-D-Mannose has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives and as a standard in carbohydrate analysis.
Biology: Plays a role in glycoprotein synthesis and cell signaling.
Medicine: Used in the treatment of urinary tract infections by preventing bacterial adhesion to the urothelium.
Industry: Utilized in the food and cosmetic industries due to its low-calorie and non-toxic properties.
Comparison with Similar Compounds
- D-Glucose
- D-Fructose
- L-Arabinose
- D-Galactose
Comparison: Beta-D-Mannose is unique in its ability to inhibit bacterial adhesion, a property not shared by D-Glucose, D-Fructose, or L-Arabinose . Additionally, Beta-D-Mannose has specific applications in the treatment of urinary tract infections and other medical conditions, making it a valuable compound in both medical and industrial fields .
Properties
IUPAC Name |
2-amino-2-(4-phenylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWOGALGPJNHSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398465 | |
Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221101-61-7 | |
Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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